

physicochemical properties of 5-Chloro-4,6-dimethylnicotinamide

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Compound of Interest

Compound Name: 5-Chloro-4,6-dimethylnicotinamide

CAS No.: 890092-35-0

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An In-Depth Technical Guide to the Physicochemical Properties of **5-Chloro-4,6-dimethylnicotinamide**

Abstract

5-Chloro-4,6-dimethylnicotinamide is a substituted heterocyclic amide belonging to the nicotinamide (a form of vitamin B3) family. Derivatives of nicotinamide are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including potential roles in treating cancer and infectious diseases[1]. A thorough understanding of a compound's physicochemical properties is a foundational pillar of drug development, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and therapeutic efficacy[2][3]. This guide provides a comprehensive overview of the core physicochemical properties of **5-Chloro-4,6-dimethylnicotinamide**. While experimental data for this specific molecule is sparse in publicly available literature, this document synthesizes information from analogous compounds and outlines authoritative, field-proven protocols for its empirical determination. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data for research and development professionals.

The Strategic Importance of Physicochemical Profiling

In modern drug discovery, the journey from a chemical entity to a therapeutic agent is critically dependent on a balanced set of physicochemical properties. These parameters govern how a molecule behaves in both chemical and biological systems[2][4]. For a compound like **5-Chloro-4,6-dimethylnicotinamide**, early and accurate characterization is not merely a data-gathering exercise; it is a strategic imperative.

- **Solubility (Aqueous and Organic):** This property directly impacts bioavailability. A compound must dissolve in the gastrointestinal tract to be absorbed. Furthermore, solubility in organic solvents is crucial for purification, formulation, and conducting various non-aqueous assays[5].
- **Lipophilicity (LogP/LogD):** The octanol-water partition coefficient (LogP) is a key indicator of a molecule's ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier. Optimizing lipophilicity is a balancing act to achieve sufficient membrane permeability without compromising aqueous solubility or introducing metabolic liabilities[4].
- **Ionization Constant (pKa):** The pKa value determines the charge state of a molecule at a given pH. Since the pH varies dramatically throughout the body (e.g., stomach vs. intestine vs. blood), the ionization state affects a drug's solubility, permeability, and interaction with its biological target.
- **Melting Point:** This is a fundamental indicator of a compound's purity and the stability of its crystal lattice. It is a critical parameter for quality control and formulation development.
- **Molecular Weight and Structure:** These attributes, including the number of hydrogen bond donors and acceptors, are foundational to predictive models like Lipinski's Rule of Five, which provides a guideline for assessing the druglikeness of a molecule with respect to oral bioavailability[4].

Failure to optimize these properties early in the discovery pipeline is a leading cause of late-stage attrition. Therefore, the experimental protocols detailed herein are presented not just as procedures, but as essential tools for risk mitigation and rational drug design.

Molecular Identity and Structural Attributes

Characterizing the fundamental structure of **5-Chloro-4,6-dimethylnicotinamide** is the first step in any analytical endeavor.

- Molecular Formula: C₈H₉ClN₂O
- Molecular Weight: 184.62 g/mol
- IUPAC Name: 5-chloro-4,6-dimethylpyridine-3-carboxamide
- Canonical SMILES: CC1=C(C(=O)N)C(Cl)=C(C)N=C1
- InChI Key: FZJCMXCVLVPWPE-UHFFFAOYSA-N

Core Physicochemical Properties: A Tabulated Summary

The following table summarizes the available and predicted physicochemical properties for **5-Chloro-4,6-dimethylnicotinamide**. It is critical to note that specific experimental values for this compound are not widely reported. Data for structurally related compounds are provided for context and comparison.

Property	Value (5-Chloro-4,6-dimethylnicotinamide)	Context/Analog Data	Significance in Drug Development
Melting Point (°C)	Data not available	173-175 (for isomer 2-chloro-4,6-dimethylnicotinamide) [6]	Indicator of purity and lattice energy; affects formulation stability.
Boiling Point (°C)	Data not available	288.6 (for analog 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile)[7]	Relevant for purification by distillation if applicable; indicates volatility.
Water Solubility	Data not available	Nicotinamide (parent): ~10 mg/mL in PBS (pH 7.2)[8]	Crucial for oral bioavailability and parenteral formulation.
LogP (Octanol/Water)	Predicted: 1.5 - 2.5	2.10 (for 2,5-Dichloro-4,6-dimethylnicotinamide) [9]	Measures lipophilicity; key for membrane permeability and absorption.
pKa (Acid/Base)	Predicted: 2.0-4.0 (for pyridine nitrogen)	Pyridine pKa is ~5.2; substitution can significantly alter this.	Determines ionization state at physiological pH, affecting solubility and target binding.
Topological Polar Surface Area (TPSA)	Predicted: 55.98 Å ²	55.98 (for 2,5-Dichloro-4,6-dimethylnicotinamide) [9]	Correlates with passive molecular transport through membranes.
Hydrogen Bond Donors	1 (from -NH ₂)	1 (for 2,5-Dichloro-4,6-dimethylnicotinamide) [9]	Influences solubility and receptor binding interactions.

Hydrogen Bond Acceptors	2 (from C=O, pyridine N)	2 (for 2,5-Dichloro-4,6-dimethylnicotinamide) [9]	Influences solubility and receptor binding interactions.
Rotatable Bonds	1 (C-C bond of the amide group)	1 (for 2,5-Dichloro-4,6-dimethylnicotinamide) [9]	Indicator of molecular flexibility, which can impact target binding.

Experimental Determination Protocols

The generation of reliable physicochemical data requires robust and well-validated experimental protocols. The following sections detail the standard methodologies for determining the most critical parameters.

Determination of Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method (OECD Guideline 105) is the gold-standard for determining aqueous solubility. It is based on achieving a saturated solution in equilibrium with the solid compound, which directly measures the thermodynamic solubility, a critical parameter for predicting oral absorption.

Protocol:

- **Preparation:** Add an excess amount of **5-Chloro-4,6-dimethylnicotinamide** to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass flask.
- **Equilibration:** Seal the flask and agitate it in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually.
- **Phase Separation:** After equilibration, cease agitation and allow the solution to stand undisturbed for at least 24 hours at the same temperature to allow for the sedimentation of undissolved solid. Alternatively, centrifuge the samples at high speed to pellet the solid.

- **Sampling:** Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid disturbing the solid material at the bottom.
- **Quantification:** Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.
- **Calculation:** The solubility is reported in units such as mg/mL or μM based on the measured concentration of the saturated solution.

Aqueous Solubility Workflow (Shake-Flask)

Determination of Lipophilicity (LogP) by Shake-Flask Method

Causality: This method (OECD Guideline 107) directly measures the partitioning of a compound between two immiscible phases, n-octanol and water. This provides a direct measure of lipophilicity, which is fundamental to predicting a molecule's ability to cross lipid bilayers.

Protocol:

- **Solvent Preparation:** Pre-saturate n-octanol with water and water (or PBS, pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.
- **Solution Preparation:** Prepare a stock solution of **5-Chloro-4,6-dimethylnicotinamide** in the pre-saturated aqueous phase at a concentration well below its solubility limit.
- **Partitioning:** In a glass vessel, combine a known volume of the aqueous solution with an equal volume of the pre-saturated n-octanol.
- **Equilibration:** Seal the vessel and shake it vigorously for several hours at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

- Phase Separation: Centrifuge the vessel to ensure a clean and complete separation of the aqueous and octanol layers.
- Quantification: Carefully sample both the aqueous and the octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
- Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
 - $P = \frac{[\text{Concentration}]_{\text{octanol}}}{[\text{Concentration}]_{\text{aqueous}}}$
 - $\text{LogP} = \log_{10}(P)$

Melting Point Determination Workflow

Spectroscopic and Spectrometric Characterization (Anticipated)

While specific spectra for **5-Chloro-4,6-dimethylnicotinamide** were not found, its structure allows for the prediction of key features that would be used for its identification and structural confirmation.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals corresponding to the different types of protons. Key anticipated signals include:
 - Two sharp singlets in the aromatic region (likely ~8.0-9.0 ppm) for the pyridine ring proton.
 - Two distinct singlets in the aliphatic region (likely ~2.2-2.8 ppm) for the two non-equivalent methyl groups (-CH₃).
 - A broad singlet (or two separate broad signals) for the amide protons (-NH₂), which may be exchangeable with D₂O. The chemical shift of these protons can be highly variable.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show 8 distinct carbon signals, corresponding to each unique carbon atom in the molecule. Key anticipated

signals include:

- A signal for the carbonyl carbon (C=O) in the downfield region (~165-175 ppm).
- Multiple signals in the aromatic region (~120-160 ppm) for the five carbons of the pyridine ring.
- Two signals in the upfield region (~15-25 ppm) for the two methyl carbons.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) would be used to confirm the molecular weight and elemental composition. The mass spectrum would show a molecular ion peak $[M+H]^+$ at approximately m/z 185.04. A characteristic isotopic pattern would be observed due to the presence of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), resulting in two peaks for the molecular ion, $[M]^+$ and $[M+2]^+$, separated by two mass units.

Conclusion and Future Directions

5-Chloro-4,6-dimethylnicotinamide presents an interesting scaffold for further investigation in chemical and biological research. This guide establishes a foundational understanding of its key physicochemical properties and provides the necessary experimental framework for their empirical validation. The immediate priority for any research program involving this compound should be the systematic execution of the protocols detailed herein to replace predicted values with robust experimental data. This will enable a more accurate assessment of its druglikeness and provide the critical data needed to guide formulation, ADME studies, and ultimately, the rational design of future nicotinamide-based therapeutic agents.

References

- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Center for Biotechnology Information. [\[Link\]](#)
- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PubMed. [\[Link\]](#)
- Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Publications. [\[Link\]](#)

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Technology Networks. [\[Link\]](#)
- Experimental determination of the solubility of small organic molecules in H₂O and D₂O. University of Tennessee, Knoxville TRACE. [\[Link\]](#)
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [\[Link\]](#)
- 2-chloro-4,6-dimethylnicotinamide. Molbase. [\[Link\]](#)
- Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Scholars Research Library. [\[Link\]](#)
- Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. ResearchGate. [\[Link\]](#)
- Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry (IJC). [\[Link\]](#)

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Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. [Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC](https://pubmed.ncbi.nlm.nih.gov/31111111/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 3. [Rapid experimental measurements of physicochemical properties to inform models and testing - PubMed](https://pubmed.ncbi.nlm.nih.gov/31111111/) [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 4. [Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures](https://pharmafeatures.com) [pharmafeatures.com]
- 5. physchemres.org [physchemres.org]

- [6. chemsynthesis.com \[chemsynthesis.com\]](https://chemsynthesis.com)
- [7. CAS # 23819-92-3, 5-Chloro-2-hydroxy-4,6-dimethyl-nicotinonitrile - chemBlink \[chemblink.com\]](https://chemblink.com)
- [8. cdn.caymanchem.com \[cdn.caymanchem.com\]](https://cdn.caymanchem.com)
- [9. chemscene.com \[chemscene.com\]](https://chemscene.com)
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